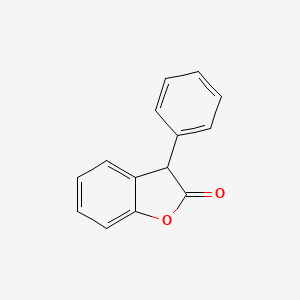

3-Phenyl-2-benzofuranone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 3-Phényl-2-benzofuranone est un composé organique de formule moléculaire C₁₄H₁₀O₂. Elle appartient à la famille des benzofuranes, caractérisée par un cycle benzénique fusionné à un cycle furane.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La 3-Phényl-2-benzofuranone peut être synthétisée par plusieurs méthodes. Une approche courante implique la réaction de benzène diols et triols avec du bromo phényl acétonitrile pour donner un dérivé imine, qui est ensuite converti en cétone avec de l'acide chlorhydrique et cyclisé avec de l'acétate de sodium . Une autre méthode implique la cycloisomérisation catalysée par l'or des o-alkynyl phénols avec des alcools ou des acides .

Méthodes de production industrielle : La production industrielle de 3-Phényl-2-benzofuranone implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. L'utilisation de catalyseurs et de conditions de réaction spécifiques, telles que la température et le choix du solvant, joue un rôle crucial dans l'efficacité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions : La 3-Phényl-2-benzofuranone subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure et les propriétés du composé pour différentes applications.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Les agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont souvent utilisés.

Substitution : Les réactions de substitution électrophile et nucléophile peuvent être effectuées à l'aide de réactifs tels que les halogènes et les agents alkylants.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des alcools .

4. Applications de recherche scientifique

La 3-Phényl-2-benzofuranone a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée comme élément constitutif pour synthétiser des molécules organiques plus complexes.

Médecine : Elle a des applications thérapeutiques potentielles, notamment des traitements anticancéreux et antiviraux.

Industrie : Le composé est utilisé dans la production de produits pharmaceutiques et autres produits chimiques.

5. Mécanisme d'action

Le mécanisme d'action de la 3-Phényl-2-benzofuranone implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, son activité antitumorale est attribuée à sa capacité à inhiber la croissance cellulaire et à induire l'apoptose dans les cellules cancéreuses. Les propriétés antibactériennes du composé sont liées à sa capacité à perturber les membranes cellulaires bactériennes et à inhiber les enzymes essentielles .

Composés similaires :

2-Phénylbenzofurane : Structure similaire mais avec des substituants différents, conduisant à des variations dans les propriétés chimiques et les activités biologiques.

Benzofuran-3-carbohydrazide : Connue pour ses propriétés antimicrobiennes.

Acide benzofuran-2-carboxylique : Utilisé dans la synthèse de divers produits pharmaceutiques.

Unicité : La 3-Phényl-2-benzofuranone se distingue par sa combinaison unique d'un cycle benzénique et d'un cycle furane, qui confère des propriétés chimiques et biologiques distinctes. Sa polyvalence dans la réalisation de diverses réactions chimiques et sa large gamme d'applications en font un composé précieux dans la recherche scientifique et les applications industrielles .

Applications De Recherche Scientifique

3-Phenyl-2-benzofuranone has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Medicine: It has potential therapeutic applications, including anti-cancer and anti-viral treatments.

Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mécanisme D'action

The mechanism of action of 3-Phenyl-2-benzofuranone involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity is attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells. The compound’s antibacterial properties are linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparaison Avec Des Composés Similaires

2-Phenylbenzofuran: Similar in structure but with different substituents, leading to variations in chemical properties and biological activities.

Benzofuran-3-carbohydrazide: Known for its antimicrobial properties.

Benzofuran-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.

Uniqueness: 3-Phenyl-2-benzofuranone stands out due to its unique combination of a benzene ring and a furan ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .

Propriétés

Numéro CAS |

3117-37-1 |

|---|---|

Formule moléculaire |

C14H10O2 |

Poids moléculaire |

210.23 g/mol |

Nom IUPAC |

3-phenyl-3H-1-benzofuran-2-one |

InChI |

InChI=1S/C14H10O2/c15-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h1-9,13H |

Clé InChI |

NANGQJICIOUURV-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2C3=CC=CC=C3OC2=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-(2,5-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011009.png)

![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12011026.png)

![5-(4-methoxyphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12011031.png)

![[2-oxo-2-(6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-yl)ethyl] acetate](/img/structure/B12011032.png)

![[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12011043.png)

![2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12011048.png)

![4-[(4-chlorobenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011057.png)

![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12011063.png)